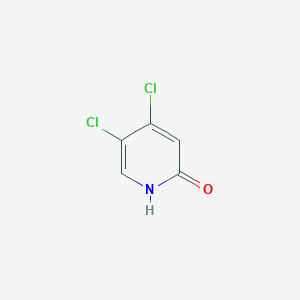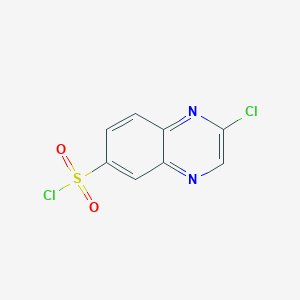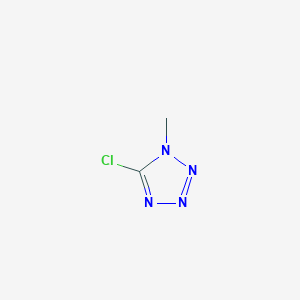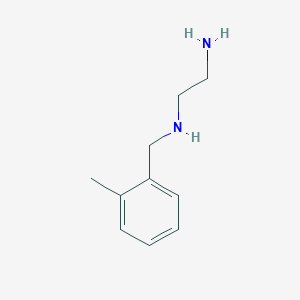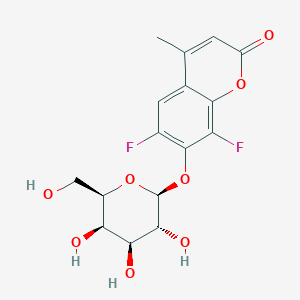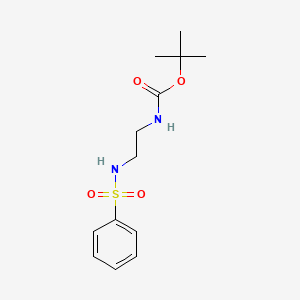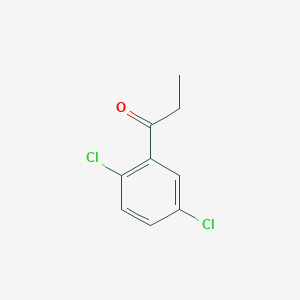![molecular formula C8H5F3N4 B1357913 2-[5-(Trifluoromethyl)-1H-1,2,4-triazol-3-yl]pyridine CAS No. 219508-27-7](/img/structure/B1357913.png)
2-[5-(Trifluoromethyl)-1H-1,2,4-triazol-3-yl]pyridine
説明
Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .
Synthesis Analysis
The demand for TFMP derivatives has been increasing steadily. The synthesis of TFMP is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
Molecular Structure Analysis
TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Chemical Reactions Analysis
To develop compounds with unique biological properties, hydrogen is commonly replaced with fluorine . It was found that the trifluoromethyl-substituted pyridine derivative showed higher fungicidal activity than chlorine and other derivatives .
Physical And Chemical Properties Analysis
The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
科学的研究の応用
Photophysical and Photoluminescent Properties
2-[5-(Trifluoromethyl)-1H-1,2,4-triazol-3-yl]pyridine and its derivatives have been extensively studied for their photophysical properties. These compounds are often used in the synthesis of luminescent materials, particularly in the development of phosphorescent and luminescent complexes. For instance, cyclometalated Ir(III) complexes containing such derivatives exhibit significant phosphorescence, making them suitable for use in organic light-emitting diodes (OLEDs) (Guo et al., 2019). Similarly, studies have synthesized various iridium complexes using this compound as ancillary ligands, demonstrating blue-green emission properties suitable for photonic applications (Huixia et al., 2015).
Synthesis of Bioactive Compounds
This compound has also been a focus in the synthesis of bioactive compounds. For instance, derivatives of 2-[5-(Trifluoromethyl)-1H-1,2,4-triazol-3-yl]pyridine have been synthesized and assessed for their antibacterial and plant growth regulatory activities, showing varying degrees of effectiveness (Liu et al., 2007). Moreover, certain derivatives have been evaluated for their antioxidant properties, which may have potential therapeutic applications (Bekircan et al., 2008).
Development of Chemosensory Materials
The compound has been utilized in the development of novel chemosensory materials. Polymers incorporating this compound in their structure have shown responsive properties to metal ions and protons, indicating potential applications in sensory materials and devices (Du et al., 2007).
作用機序
Target of Action
It’s worth noting that trifluoromethylpyridine derivatives have been found to exhibit higher fungicidal activity than chlorine and other derivatives .
Biochemical Pathways
It’s known that trifluoromethylpyridine derivatives are used in the synthesis of various agrochemical and pharmaceutical ingredients .
Result of Action
It’s known that trifluoromethylpyridine derivatives have shown higher fungicidal activity .
将来の方向性
特性
IUPAC Name |
2-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N4/c9-8(10,11)7-13-6(14-15-7)5-3-1-2-4-12-5/h1-4H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOGTVLAYAVGOJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NNC(=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80609873 | |
| Record name | 2-[5-(Trifluoromethyl)-1H-1,2,4-triazol-3-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80609873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
219508-27-7 | |
| Record name | 2-[5-(Trifluoromethyl)-1H-1,2,4-triazol-3-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80609873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes osmium(II) complexes containing fptz interesting for OLEDs?
A: Osmium(II) complexes with fptz ligands, such as Os(fptz)2(PPh2Me)2, exhibit promising properties for OLED applications. Notably, they demonstrate resistance to concentration quenching, maintaining high external quantum efficiency (EQE) even at high doping concentrations [, ]. This is unusual for phosphorescent emitters, which typically suffer from efficiency losses at higher concentrations due to aggregation.
Q2: How does the molecular structure of Os(fptz)2(PPh2Me)2 contribute to its resistance to concentration quenching?
A: X-ray diffraction analysis suggests that the octahedral configuration of Os(fptz)2(PPh2Me)2 plays a crucial role in preventing the molecular aggregation that typically leads to concentration quenching []. This unique structural feature allows for higher doping concentrations without significant efficiency losses, leading to enhanced luminance and a more stable EQE over a broader range of brightness levels [].
Q3: Can the emission color of iridium metal complexes incorporating fptz be tuned?
A: Yes, research indicates that modifying the cyclometallated ligand structure alongside the fptz auxiliary ligand can influence the emission color. For instance, introducing alkyl chains to the pyrimidine ring of the cyclometallated ligand can shift the emission towards bluer wavelengths [].
Q4: Does the choice of host material impact the performance of Os(fptz)2(PPh2Me)2 in OLEDs?
A: Research suggests that the type of host material can significantly influence the performance of Os(fptz)2(PPh2Me)2. Studies comparing n-type and p-type hosts reveal that n-type hosts, like bis(2-methyl-8-quinolinolato)(p-phenylphenolato) aluminum, can enhance luminance efficiency at lower doping concentrations compared to p-type hosts like 4,4′-N,N′-dicarbazole-biphenyl []. This difference is attributed to the n-type host's ability to confine the recombination zone closer to the hole transport layer interface, promoting more efficient exciton formation and radiative decay [].
Q5: Can fptz-based complexes be used in solution-processed OLEDs?
A: Yes, Os(fptz)2(dppe) [dppe = cis-1,2-bis-(diphenyl-phosphino) ethylene], another Osmium complex incorporating fptz, has been successfully utilized in solution-processed multilayer white polymer light-emitting diodes (WPLEDs) []. This highlights the potential of fptz-containing complexes for fabrication using cost-effective solution-based techniques.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




